2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one
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Overview
Description
2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one typically involves the condensation of an imidazole derivative with a phenyl-substituted octanone. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with imidazole.
Industrial Production Methods: Industrial production of imidazole derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. Solvents like acetic acid, ethylene glycol, and toluene are commonly used, with or without acidic catalysts such as trifluoroacetic acid .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of a hydrogen atom with another substituent, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Uniqueness: 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one stands out due to its unique structural features and broad range of applications. Its long alkyl chain and phenyl group confer distinct chemical properties, making it versatile in various chemical reactions and applications .
Properties
CAS No. |
62514-39-0 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenyloctan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-8-11-16(19-13-12-18-14-19)17(20)15-9-6-5-7-10-15/h5-7,9-10,12-14,16H,2-4,8,11H2,1H3 |
InChI Key |
XETAEPYJRRAPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
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